molecular formula C9H11Li2N2O9P B12388319 Uridine 5'-monophosphate-13C9 (dilithium)

Uridine 5'-monophosphate-13C9 (dilithium)

Cat. No.: B12388319
M. Wt: 345.0 g/mol
InChI Key: VZKHMAVADRKKIM-FGXMVAHRSA-L
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Description

Uridine 5’-monophosphate-13C9 (dilithium) is a compound where uridine 5’-monophosphate is labeled with carbon-13 isotopes. This labeling is often used in scientific research to trace and study metabolic pathways. Uridine 5’-monophosphate is a nucleotide that plays a crucial role in the synthesis of ribonucleic acid and is a major nucleotide analogue found in mammalian milk .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uridine 5’-monophosphate-13C9 (dilithium) involves the incorporation of carbon-13 isotopes into uridine 5’-monophosphate. This can be achieved through chemical synthesis where carbon-13 labeled precursors are used. The reaction conditions typically involve controlled environments to ensure the correct incorporation of isotopes .

Industrial Production Methods: Industrial production of uridine 5’-monophosphate-13C9 (dilithium) involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-monophosphate-13C9 (dilithium) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Often involve nucleophiles such as hydroxide ions or ammonia.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of uridine diphosphate, while reduction may yield uridine .

Scientific Research Applications

Uridine 5’-monophosphate-13C9 (dilithium) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleotide metabolism.

    Biology: Helps in studying the role of nucleotides in cellular processes and their impact on health and disease.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of nucleotide-based drugs.

    Industry: Employed in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of uridine 5’-monophosphate-13C9 (dilithium) involves its incorporation into nucleotide metabolic pathways. It acts as a substrate for various enzymes involved in nucleotide synthesis and degradation. The carbon-13 labeling allows researchers to trace its movement and transformation within biological systems, providing insights into metabolic processes .

Comparison with Similar Compounds

    Uridine 5’-monophosphate-15N2 (dilithium): Labeled with nitrogen-15 isotopes.

    Uridine 5’-monophosphate-d11 (dilithium): Labeled with deuterium.

    Uridine 5’-monophosphate-13C9, 15N2 (dilithium): Labeled with both carbon-13 and nitrogen-15 isotopes.

Uniqueness: Uridine 5’-monophosphate-13C9 (dilithium) is unique due to its specific carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance spectroscopy and mass spectrometry. This labeling allows for precise tracking and quantification of the compound in complex biological systems, making it a valuable tool in metabolic research .

Properties

Molecular Formula

C9H11Li2N2O9P

Molecular Weight

345.0 g/mol

IUPAC Name

dilithium;[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate

InChI

InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;;

InChI Key

VZKHMAVADRKKIM-FGXMVAHRSA-L

Isomeric SMILES

[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O

Origin of Product

United States

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